molecular formula C4H9Cl2N B2479717 3-Chloro-but-2-enylamine hydrochloride CAS No. 30562-01-7

3-Chloro-but-2-enylamine hydrochloride

Cat. No.: B2479717
CAS No.: 30562-01-7
M. Wt: 142.02
InChI Key: FNXILSDJRCHUDK-MKHFZPSSSA-N
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Preparation Methods

The synthesis of 3-Chloro-but-2-enylamine hydrochloride typically involves the chlorination of but-2-enylamine. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-but-2-enylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-but-2-enylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-but-2-enylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

3-Chloro-but-2-enylamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse research applications.

Properties

IUPAC Name

(Z)-3-chlorobut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXILSDJRCHUDK-MKHFZPSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN)/Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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